molecular formula C33H40N2O8S2 B1669371 3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

Cat. No.: B1669371
M. Wt: 656.8 g/mol
InChI Key: HPICMEGAGMPYID-UHFFFAOYSA-N
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Description

CY5, also known as Cyanine 5, is a synthetic dye belonging to the cyanine family. Cyanine dyes are characterized by their conjugated systems between two nitrogen atoms, which allow them to cover a wide range of the electromagnetic spectrum from near-infrared to ultraviolet. CY5 is particularly known for its far-red fluorescence, with an excitation peak at approximately 650 nanometers and an emission peak at around 670 nanometers . This makes it highly valuable in various scientific applications, especially in biological labeling and imaging.

Mechanism of Action

Target of Action

It is commonly used in the biomedical field as a cell or tissue tracer and fluorescent marker . This suggests that its targets could be a wide range of biological structures that can be visualized using fluorescence.

Pharmacokinetics

It is noted to have good water solubility and biocompatibility , which could influence its bioavailability and distribution within biological systems.

Result of Action

The molecular and cellular effects of 3H-Indolium’s action are likely related to its ability to provide fluorescence-based visualization of target structures or processes . This can aid in various research areas such as cell imaging, immunofluorescence staining, and protein analysis .

Action Environment

The action, efficacy, and stability of 3H-Indolium can be influenced by environmental factors. For instance, it should be stored in a dry, cool place, avoiding contact with oxygen, light, and moisture . These factors could potentially affect the compound’s fluorescent properties and its effectiveness as a marker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CY5 typically involves the reaction of 1,1,2-trimethyl-benzindole-1,3-disulphonate with ethyl iodide and 6-bromocaproic acid to generate intermediate products. These intermediates are then reacted with beta-anilino-acraldehyde-anil-hydrochloride to form CY5 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of CY5 involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes multiple purification steps, such as thin-layer chromatography and high-performance liquid chromatography, to achieve the desired purity levels . The use of advanced purification techniques helps in obtaining CY5 with minimal impurities, which is crucial for its applications in sensitive biological assays.

Chemical Reactions Analysis

Types of Reactions

CY5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CY5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of CY5 include various substituted derivatives that exhibit different fluorescence properties. These derivatives are often used in specialized applications, such as in fluorescence resonance energy transfer (FRET) studies and as fluorescent probes in biological assays .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICMEGAGMPYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 2
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 3
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 4
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 5
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Reactant of Route 6
Reactant of Route 6
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

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